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molecular formula C9H6F3NO B1586905 1-Cyano-1-phenyl-2,2,2-trifluoroethanol CAS No. 20445-04-9

1-Cyano-1-phenyl-2,2,2-trifluoroethanol

Cat. No. B1586905
M. Wt: 201.14 g/mol
InChI Key: FFXHDJHFAYTIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716756

Procedure details

1-Cyano-1-phenyl-2,2,2-trifluoroethanol was prepared from α,α,α-trifluoroacetophenone by a cyanohydrin reaction with potassium cyanide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[C-:13]#[N:14].[K+]>>[C:13]([C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([OH:4])[C:2]([F:11])([F:12])[F:1])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C1=CC=CC=C1)(F)F
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(F)(F)F)(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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